GNE 220

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

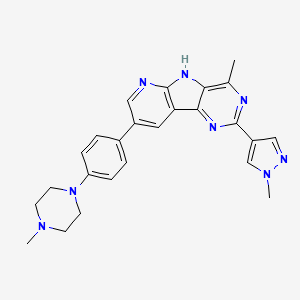

C25H26N8 |

|---|---|

分子量 |

438.5 g/mol |

IUPAC 名称 |

6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene |

InChI |

InChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29) |

InChI 键 |

HXIPOURWZRATPT-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=NC(=N1)C3=CN(N=C3)C)C4=C(N2)N=CC(=C4)C5=CC=C(C=C5)N6CCN(CC6)C |

产品来源 |

United States |

Foundational & Exploratory

GNE-220 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Its mechanism of action is centered on the disruption of a key signaling pathway that governs endothelial cell motility, a critical process in angiogenesis. By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, a crucial downstream effector. This interruption leads to the stabilization of focal adhesions and impairs plasma membrane retraction, ultimately inhibiting endothelial cell migration and sprouting. This guide provides a comprehensive overview of the molecular mechanism of GNE-220, detailed experimental protocols for its characterization, and quantitative data on its inhibitory activity.

Core Mechanism of Action: Inhibition of the MAP4K4-Moesin-Integrin Pathway

GNE-220 exerts its biological effects through the targeted inhibition of the serine/threonine kinase MAP4K4.[1][2] In the context of endothelial cell migration, MAP4K4 plays a pivotal role in the dynamic regulation of cell adhesion and motility.

The established signaling cascade is as follows:

-

MAP4K4 Activation: Upstream signals in migrating endothelial cells lead to the activation of MAP4K4.

-

Moesin Phosphorylation: Activated MAP4K4 directly phosphorylates moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins. This phosphorylation occurs at the C-terminus of moesin.

-

Integrin Inactivation: Phosphorylated moesin competes with talin for binding to the intracellular domain of β1-integrin. This competitive binding displaces talin from the integrin complex, leading to the inactivation of the integrin.

-

Focal Adhesion Disassembly and Membrane Retraction: The inactivation of integrins is a critical step for the disassembly of focal adhesions, which are essential for cell adhesion to the extracellular matrix. This process allows for the retraction of the plasma membrane, a necessary step in cell movement.

GNE-220, by selectively inhibiting the kinase activity of MAP4K4, prevents the initial phosphorylation of moesin. This leads to a cascade of downstream effects: moesin is no longer able to displace talin from β1-integrin, resulting in the stabilization of focal adhesions and an impairment of membrane retraction. Consequently, endothelial cell migration is inhibited.[1]

Quantitative Data

The inhibitory activity of GNE-220 against MAP4K4 and other kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| MAP4K4 | 7 |

| MINK | 9 |

| DMPK | 476 |

| KHS1 | 1100 |

Table 1: Inhibitory activity of GNE-220 against a panel of kinases. Data from in vitro kinase assays.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of GNE-220.

In Vitro Kinase Assay

This assay is used to determine the inhibitory potency of GNE-220 against MAP4K4.

Materials:

-

His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed and purified from SF9 insect cells.

-

Moesin peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.

-

Kinase buffer: 50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.

-

ATP.

-

GNE-220.

-

KinaseGlo luminescent kinase assay platform.

Procedure:

-

Prepare a reaction mixture containing 3 µg of purified His-tagged MAP4K4 kinase domain and 100 µM of moesin peptide or purified Myc-Flag-moesin in kinase buffer.

-

Add GNE-220 at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP to a final concentration of 3 µM.

-

Incubate the reaction mixture for 45 minutes at room temperature.

-

Measure the remaining ATP levels using the KinaseGlo assay according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the GNE-220 concentration.

Human Umbilical Vein Endothelial Cell (HUVEC) Sprouting Assay

This assay assesses the effect of GNE-220 on the ability of endothelial cells to form capillary-like sprouts.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Complete EGM-2 medium.

-

Fibrinogen.

-

Thrombin.

-

GNE-220.

-

Cytodex microcarrier beads.

Procedure:

-

Culture HUVECs in complete EGM-2 medium.

-

Coat Cytodex microcarrier beads with HUVECs.

-

Embed the HUVEC-coated beads in a fibrin gel matrix in a 96-well plate.

-

Add complete EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) to the wells after the fibrin has clotted.

-

Incubate the plate for 24-48 hours to allow for sprout formation.

-

Fix the sprouts and visualize them using a microscope.

-

Quantify the extent of sprouting by measuring the number and length of the sprouts.

Immunofluorescence Staining for Phospho-ERM and Active-Integrin β1

This method is used to visualize the effect of GNE-220 on the phosphorylation of ERM proteins and the activation state of integrin β1 in HUVECs.

Materials:

-

HUVECs.

-

Complete EGM-2 medium.

-

Fibrin-coated coverslips or plates.

-

GNE-220.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibodies: anti-phospho-ERM (pERM) and anti-active-integrin β1 (active-INTβ1).

-

Fluorophore-conjugated secondary antibodies.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Seed HUVECs on fibrin-coated coverslips or in thin 100 µL fibrin clots.

-

Treat the cells with various concentrations of GNE-220 for a specified period.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with primary antibodies against pERM and active-INTβ1.

-

Wash the cells and incubate with the corresponding fluorophore-conjugated secondary antibodies and DAPI.

-

Mount the coverslips and visualize the staining using a fluorescence microscope.

-

Analyze the images to quantify the levels and localization of pERM and active-INTβ1.

Visualizations

Signaling Pathway of MAP4K4 in Endothelial Cell Motility

Caption: MAP4K4 signaling pathway in endothelial cell motility and its inhibition by GNE-220.

Experimental Workflow for GNE-220 Characterization

Caption: Experimental workflow for characterizing the inhibitory activity of GNE-220.

References

GNE 220 MAP4K4 inhibitor

An In-depth Technical Guide to the MAP4K4 Inhibitor GNE-220

This guide provides a comprehensive technical overview of GNE-220, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). It is intended for researchers, scientists, and drug development professionals interested in the biochemical properties, mechanism of action, and experimental evaluation of this compound.

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase belonging to the Sterile-20 (Ste20) family.[1] As an upstream integrator, MAP4K4 is implicated in a multitude of cellular processes and signaling pathways, including the c-Jun N-terminal kinase (JNK), Hippo, and mTOR pathways.[1][2] Its dysregulation is associated with various pathologies such as cancer, metabolic diseases, and cardiovascular disorders, making it an attractive target for therapeutic intervention.[2][3][4] MAP4K4 influences cell proliferation, migration, invasion, and inflammation.[3][5]

GNE-220 Compound Profile

GNE-220 is a small molecule inhibitor developed to selectively target the kinase activity of MAP4K4.[6] It serves as a critical tool for studying the biological functions of MAP4K4 and represents a potential lead compound for therapeutic development. A noted characteristic of GNE-220 is its high brain penetration, a property that may require optimization depending on the desired therapeutic application.[3]

Table 1: Physicochemical Properties of GNE-220

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| Chemical Formula | C₂₅H₂₆N₈ | C₂₅H₂₇ClN₈ | [6][7] |

| Molecular Weight | 438.53 g/mol | 474.99 g/mol | [6][7] |

| CAS Number | 1199590-75-4 | 2448286-21-1 | [6][7] |

Quantitative Data: Kinase Selectivity Profile

GNE-220 is a potent inhibitor of MAP4K4 with an IC₅₀ value in the low nanomolar range.[8][9] Its selectivity has been profiled against other kinases, revealing high selectivity for MAP4K4 and the closely related MAP4K6 (MINK).[6][7]

Table 2: In Vitro Kinase Inhibition Profile of GNE-220

| Target Kinase | Alternative Name | IC₅₀ | Reference(s) |

| MAP4K4 | HGK | 7 nM | [6][7][8] |

| MAP4K6 | MINK | 9 nM | [6][7][8] |

| DMPK | 476 nM | [6][7][8] | |

| MAP4K5 | KHS1 | 1.1 µM | [6][7][8] |

Mechanism of Action

GNE-220 exerts its biological effects by directly inhibiting the catalytic activity of MAP4K4. This inhibition leads to distinct phenotypic changes in endothelial cells, primarily affecting cell motility and adhesion. The mechanism involves the modulation of cytoskeletal dynamics through the regulation of integrin-associated proteins.[3]

Key mechanistic actions include:

-

Inhibition of ERM Phosphorylation : GNE-220 reduces the phosphorylation of Ezrin, Radixin, and Moesin (ERM) proteins, which are critical linkers between the plasma membrane and the actin cytoskeleton.[3][6] This leads to a dose-dependent reduction in pERM-positive retraction fibers.[6][7][8]

-

Regulation of Integrin Activity : The inhibitor prevents the MAP4K4-dependent replacement of talin by phosphorylated moesin at the β1 integrin tail.[3]

-

Modulation of Focal Adhesions : Treatment with GNE-220 results in a dose-dependent increase in the number of active β1 integrin-positive long focal adhesions.[6][7][8]

-

Anti-Angiogenic Effects : By altering endothelial cell morphology and motility, GNE-220 has been shown to target pathological angiogenesis.[3]

MAP4K4 Signaling Pathways

MAP4K4 is a central node in several key signaling cascades that regulate cellular responses to external stimuli.[4] It integrates signals that influence inflammation, cell stress, and growth.[2]

Experimental Protocols

Detailed protocols are essential for the accurate evaluation of kinase inhibitors. The following are methodologies for key biochemical and cell-based assays used in the characterization of GNE-220.

Biochemical Kinase Assay Protocol

This assay quantifies the direct inhibitory effect of GNE-220 on MAP4K4 kinase activity.

Reagents and Materials:

-

His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed and purified from SF9 insect cells.[6]

-

Moesin peptide substrate: LGRDKYKTLRQIRQ (100 µM).[6]

-

Assay Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.[6]

-

ATP solution (3 µM).[6]

-

GNE-220 at desired concentrations.

-

Kinase-Glo® Luminescent Kinase Assay Kit.

-

Microplate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of GNE-220 in the assay buffer.

-

In a suitable microplate, add 3 µg of the purified MAP4K4 enzyme to each well.

-

Add the GNE-220 dilutions (or vehicle control) to the wells.

-

Add the moesin peptide substrate to each well.

-

Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 3 µM ATP to each well.

-

Incubate the reaction mixture for 45 minutes at room temperature.[6]

-

Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each GNE-220 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

HUVEC Sprouting Assay Protocol

This cell-based assay assesses the effect of GNE-220 on angiogenesis by measuring the sprouting of human umbilical vein endothelial cells (HUVECs).

Reagents and Materials:

-

HUVECs.

-

Complete EGM-2 medium.[6]

-

Cytodex microcarrier beads.

-

Fibrinogen solution.

-

Thrombin solution.

-

GNE-220 stock solution.

-

96-well plates.

-

Fluorescence microscope.

Procedure:

-

Cell Culture : Culture HUVECs in complete EGM-2 medium.[7]

-

Bead Coating : Coat Cytodex beads with HUVECs by incubating them together in suspension until cells are attached.

-

Fibrin Gel Preparation : Prepare a fibrinogen solution.

-

Embedding Beads : Resuspend the HUVEC-coated beads in the fibrinogen solution. Add this suspension to the wells of a 96-well plate.

-

Clotting : Add thrombin to each well to induce fibrin clotting, embedding the beads within the fibrin gel.

-

Inhibitor Treatment : After the fibrin has clotted, add complete EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1 nM to 10,000 nM) or vehicle control to each well.[8][9]

-

Incubation : Incubate the plate for 24-48 hours to allow for endothelial sprouting from the beads.

-

Imaging and Analysis : Fix and stain the cells (e.g., with a fluorescent phalloidin conjugate to visualize actin). Image the sprouts using a microscope.

-

Quantification : Quantify the extent of sprouting by measuring parameters such as the number of sprouts per bead, average sprout length, or total sprout area. Compare the results from GNE-220-treated wells to the vehicle control.

Summary

GNE-220 is a potent and selective small molecule inhibitor of MAP4K4, a key regulator of multiple signaling pathways. Its ability to modulate endothelial cell behavior through the inhibition of ERM phosphorylation and regulation of integrin-mediated focal adhesions makes it a valuable tool for studying MAP4K4 biology, particularly in the context of angiogenesis. The detailed biochemical and cellular assay protocols provided herein offer a robust framework for the continued investigation and characterization of GNE-220 and other MAP4K4 inhibitors.

References

- 1. d-nb.info [d-nb.info]

- 2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

GNE-220 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] As a member of the Ste20-like kinase family, MAP4K4 is a critical node in various signaling pathways that regulate a wide array of cellular processes, including cell migration, proliferation, and inflammation. Due to its involvement in pathological angiogenesis and other disease states, MAP4K4 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of GNE-220 hydrochloride, including its mechanism of action, biochemical and cellular activity, and its utility as a research tool in preclinical studies.

Chemical and Physical Properties

GNE-220 is available as a hydrochloride salt, which typically offers enhanced water solubility and stability compared to its freebase form.

| Property | Value |

| Chemical Formula | C₂₅H₂₇ClN₈ |

| Molecular Weight | 474.99 g/mol |

| CAS Number | 2448286-21-1 |

Mechanism of Action and Signaling Pathway

GNE-220 hydrochloride exerts its biological effects through the direct inhibition of the kinase activity of MAP4K4. MAP4K4 is an upstream regulator of several signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway. By inhibiting MAP4K4, GNE-220 can modulate the activity of downstream effectors involved in various cellular functions.

Figure 1: Simplified MAP4K4 signaling pathway and the inhibitory action of GNE-220 HCl.

Biochemical and Cellular Activity

GNE-220 is a potent inhibitor of MAP4K4 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been assessed against a panel of other kinases, demonstrating a high degree of specificity for MAP4K4.

In Vitro Kinase Inhibition

| Kinase Target | IC50 |

| MAP4K4 | 7 nM[1][2][3] |

| MINK (MAP4K6) | 9 nM[4] |

| DMPK | 476 nM[3][4] |

| KHS1 (MAP4K5) | 1.1 µM[3][4] |

Cellular Activity

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that GNE-220 hydrochloride alters cellular morphology and function. Specifically, treatment with GNE-220 has been shown to:

-

Reduce pERM+ retraction fibers in a dose-dependent manner.[3][4]

-

Increase the number of active-INTβ1+ long focal adhesions (FAs) in a dose-dependent manner.[3][4]

These findings suggest a role for MAP4K4 in regulating endothelial cell motility and adhesion, key processes in angiogenesis.

In Vivo Efficacy in a Model of Retinal Angiogenesis

While specific in vivo pharmacokinetic and efficacy data for GNE-220 hydrochloride are not extensively published, a closely related and potent MAP4K4 inhibitor, GNE-495 , has been evaluated in a mouse model of retinal angiogenesis.[5][6][7] Given the structural and functional similarities, the data for GNE-495 provides valuable insight into the potential in vivo effects of potent MAP4K4 inhibitors like GNE-220.

In this model, intraperitoneal (IP) injection of GNE-495 into newborn mice resulted in a dose-dependent delay in retinal vascular outgrowth and induced abnormal retinal vascular morphology.[5] These phenotypes were consistent with those observed in inducible Map4k4 knockout mice, confirming the in vivo activity of GNE-495 is mediated through MAP4K4 inhibition.[5]

Pharmacokinetics of GNE-495

Pharmacokinetic studies of GNE-495 were conducted in mice, rats, and dogs, demonstrating good oral bioavailability and exposure in peripheral tissues with minimal brain penetration.[5]

| Species | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |

| Mouse | 2 | IV | 1.5 | - | 1850 | - |

| 10 | PO | 1.8 | 2100 | 8300 | 90 | |

| Rat | 2 | IV | 2.1 | - | 1960 | - |

| 10 | PO | 2.5 | 1500 | 7600 | 78 | |

| Dog | 1 | IV | 2.8 | - | 1200 | - |

| 5 | PO | 3.5 | 800 | 4500 | 75 |

Experimental Protocols

Kinase Activity Assay

A common method to determine the potency of MAP4K4 inhibitors is a biochemical kinase assay.

Figure 2: General workflow for a biochemical kinase assay to determine inhibitor potency.

Protocol Outline:

-

Enzyme and Inhibitor Preparation: A purified, active recombinant MAP4K4 enzyme is used. GNE-220 hydrochloride is serially diluted to a range of concentrations.

-

Reaction: The enzyme and inhibitor are pre-incubated together in a buffer solution. The kinase reaction is initiated by the addition of a substrate (e.g., a peptide or protein) and ATP.

-

Detection: After a set incubation time, the reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ kinase assay, which measures the amount of ADP produced, corresponding to kinase activity.

-

Data Analysis: The signal is measured, and the percentage of kinase inhibition at each GNE-220 concentration is calculated. The IC50 value is determined by fitting the data to a dose-response curve.

HUVEC Sprouting Assay

This assay is used to assess the effect of GNE-220 on in vitro angiogenesis.

Protocol Outline:

-

Spheroid Formation: HUVECs are cultured in hanging drops to form spheroids.

-

Embedding: The spheroids are embedded in a collagen or fibrin gel matrix.

-

Treatment: The gel is overlaid with media containing different concentrations of GNE-220 hydrochloride or a vehicle control. Pro-angiogenic factors like VEGF can be added to stimulate sprouting.

-

Incubation: The plate is incubated to allow for sprout formation.

-

Analysis: The extent of sprouting from the spheroids is visualized by microscopy and quantified by measuring the number and length of the sprouts.

In Vivo Retinal Angiogenesis Model (as performed with GNE-495)

Protocol Outline:

-

Animal Model: Newborn mice (e.g., C57BL/6) are used.

-

Dosing: Pups are treated with daily intraperitoneal (IP) injections of GNE-495 or vehicle control.

-

Tissue Collection and Staining: At a specific time point (e.g., postnatal day 7), the mice are euthanized, and their eyes are enucleated. The retinas are dissected and stained with an endothelial cell marker (e.g., isolectin B4) to visualize the vasculature.

-

Imaging and Quantification: The retinal vasculature is imaged by confocal microscopy, and various parameters, such as vascular outgrowth, vessel density, and branching, are quantified using image analysis software.

Conclusion and Future Directions

GNE-220 hydrochloride is a valuable research tool for investigating the biological roles of MAP4K4. Its high potency and selectivity make it suitable for in vitro and potentially in vivo studies to dissect the involvement of MAP4K4 in various physiological and pathological processes. The demonstrated efficacy of the closely related compound, GNE-495, in a model of pathological angiogenesis highlights the therapeutic potential of targeting this kinase. Further studies are warranted to fully elucidate the pharmacokinetic properties, in vivo efficacy, and safety profile of GNE-220 hydrochloride in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GNE-220 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] This technical guide provides an in-depth overview of the GNE-220 signaling pathway, its mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of molecular biology, pharmacology, and drug development in their investigation of MAP4K4-related cellular processes and the therapeutic potential of its inhibition.

GNE-220: Mechanism of Action and Specificity

GNE-220 exerts its biological effects through the direct inhibition of the kinase activity of MAP4K4. As a member of the Sterile-20 (STE20) family of serine/threonine kinases, MAP4K4 is a key upstream regulator of multiple signaling cascades that control a diverse range of cellular functions, including cell migration, proliferation, and inflammation.

Quantitative Inhibitory Activity

The inhibitory potency of GNE-220 against MAP4K4 and other related kinases has been quantified, demonstrating its high selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| MAP4K4 | 7 |

| MINK (MAP4K6) | 9 |

| DMPK | 476 |

| KHS1 (MAP4K5) | 1100 |

Data compiled from multiple sources.[1][2][3][4]

The GNE-220-Targeted Signaling Pathway

GNE-220, by inhibiting MAP4K4, modulates a complex network of intracellular signaling pathways. The following diagram illustrates the central role of MAP4K4 and the downstream consequences of its inhibition by GNE-220.

Caption: GNE-220 inhibits MAP4K4, modulating downstream effectors involved in key cellular processes.

Experimental Protocols

In Vitro Kinase Assay for GNE-220

This protocol outlines a method to determine the inhibitory activity of GNE-220 on MAP4K4 using a peptide substrate.

Materials:

-

Recombinant human MAP4K4 (active)

-

MAP4K4 peptide substrate (e.g., a specific peptide sequence recognized by MAP4K4)

-

GNE-220

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of GNE-220 in kinase assay buffer.

-

In a multi-well plate, add the kinase assay buffer, the MAP4K4 enzyme, and the GNE-220 dilutions.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Determine the IC50 value of GNE-220 by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

HUVEC Spheroid Sprouting Assay

This assay is used to assess the effect of GNE-220 on angiogenesis in a 3D cell culture model.[2][4]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fibrinogen solution

-

Thrombin

-

GNE-220

-

96-well culture plates

Procedure:

-

Spheroid Formation:

-

Harvest HUVECs and resuspend them in EGM-2 containing 20% methylcellulose to a final concentration of 2.5 x 10^4 cells/mL.

-

Pipette 20 µL drops of the cell suspension onto the lid of a petri dish and invert the lid over a dish containing PBS to create hanging drops.

-

Incubate for 18-24 hours to allow spheroid formation.

-

-

Embedding Spheroids in Fibrin Gel:

-

Prepare a fibrinogen solution in EGM-2.

-

Gently harvest the spheroids and resuspend them in the fibrinogen solution.

-

Add thrombin to the spheroid-fibrinogen suspension and quickly pipette 100 µL into each well of a 96-well plate.

-

Allow the fibrin gel to polymerize at 37°C for 30 minutes.

-

-

Treatment and Analysis:

-

Add EGM-2 containing various concentrations of GNE-220 to the top of the fibrin gel.

-

Incubate for 24-48 hours.

-

Capture images of the spheroids using a microscope.

-

Quantify the extent of sprouting by measuring the cumulative length of all sprouts originating from each spheroid.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of GNE-220.

Caption: A generalized workflow for the preclinical and potential clinical development of a MAP4K4 inhibitor like GNE-220.

Conclusion

GNE-220 is a valuable research tool for elucidating the complex roles of MAP4K4 in health and disease. Its high potency and selectivity make it a suitable probe for investigating the MAP4K4 signaling network. The experimental protocols provided herein offer a foundation for researchers to study the effects of GNE-220 in various in vitro systems. Further research into the in vivo efficacy and safety of GNE-220 and other MAP4K4 inhibitors is warranted to explore their full therapeutic potential. As of the latest available information, GNE-220 is a preclinical compound, and no clinical trial data has been publicly disclosed.

References

- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. ICH Official web site : ICH [ich.org]

- 3. First-in-Human, Single- and Multiple-Ascending-Dose Studies in Healthy Subjects to Assess Pharmacokinetics, Pharmacodynamics, and Safety/Tolerability of Iberdomide, a Novel Cereblon E3 Ligase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

GNE-220: A Technical Guide to its Target Kinases and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase inhibitor GNE-220, focusing on its target profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Target Kinase Profile of GNE-220

GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). It also exhibits inhibitory activity against several other kinases, albeit at lower potencies. The inhibitory activities of GNE-220 against its primary and secondary kinase targets are summarized in the table below.

| Target Kinase | Alternative Name | IC50 |

| MAP4K4 | NIK, HGK | 7 nM |

| MAP4K5 | KHS1, GCKR | 9 nM[1][2][3] |

| DMPK | DM1PK | 476 nM[1][3] |

| MAP4K6 | MINK1 | 1.1 µM[1][2][3] |

Signaling Pathways Modulated by GNE-220

The primary target of GNE-220, MAP4K4, is a member of the Sterile-20 (STE20) family of serine/threonine kinases and acts as an upstream regulator of several key signaling cascades.[4][5][6] By inhibiting MAP4K4 and its secondary targets, GNE-220 can influence a variety of cellular processes, including inflammation, cell migration, and proliferation.

MAP4K4 Signaling

MAP4K4 is implicated in multiple signaling pathways, including the c-Jun N-terminal kinase (JNK), Hippo, and nuclear factor-kappa B (NF-κB) pathways.[1][2][4] It can be activated by various stimuli, including inflammatory cytokines like TNFα.[1]

Secondary Target Signaling Pathways

GNE-220 also inhibits MAP4K5, DMPK, and MAP4K6, which are involved in distinct signaling cascades.

-

MAP4K5 (KHS1): Similar to MAP4K4, MAP4K5 is involved in the JNK signaling pathway and is implicated in cellular stress responses.[7][8]

-

DMPK: Myotonic Dystrophy Protein Kinase is involved in the regulation of myogenesis and has been linked to the p53 signaling pathway, inducing anoikis (a form of programmed cell death).[3][9][10]

-

MAP4K6 (MINK1): This kinase also acts as an upstream regulator of the JNK signaling pathway and is involved in neuronal stress signaling.[11][12][13]

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory activity of GNE-220.

Kinase Inhibition Assay

This protocol outlines a biochemical assay to determine the in vitro potency of GNE-220 against its target kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of GNE-220.

Materials:

-

Recombinant human MAP4K4, MAP4K5, DMPK, and MAP4K6

-

GNE-220

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate peptide (specific for each kinase)

-

White, opaque 384-well plates

Procedure:

-

Prepare a serial dilution of GNE-220 in DMSO, and then dilute further in Assay Buffer.

-

Add 5 µL of the diluted GNE-220 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and its specific substrate in Assay Buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in Assay Buffer to each well. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Equilibrate the Kinase-Glo® reagent to room temperature.

-

Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each GNE-220 concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

HUVEC Sprouting Assay

This cell-based assay is used to evaluate the effect of GNE-220 on angiogenesis in a 3D culture model. GNE-220 has been shown to alter the sprout morphology of Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]

Objective: To assess the anti-angiogenic potential of GNE-220 by observing its effect on HUVEC spheroid sprouting.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fibrinogen solution

-

Thrombin

-

GNE-220

-

96-well culture plates

-

Fluorescence microscope

Procedure:

-

Spheroid Formation:

-

Culture HUVECs to 80-90% confluency.

-

Harvest the cells and resuspend them in EGM-2 containing 20% methylcellulose to a concentration of 2.5 x 10^4 cells/mL.

-

Generate spheroids by pipetting 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish and incubating them in a hanging drop culture for 24 hours.

-

-

Embedding Spheroids in Fibrin Gel:

-

Prepare a fibrinogen solution (2.5 mg/mL in EGM-2).

-

Gently harvest the HUVEC spheroids and resuspend them in the fibrinogen solution.

-

Add thrombin (0.5 U/mL final concentration) to the spheroid-fibrinogen suspension and quickly dispense 100 µL into each well of a 96-well plate.

-

Allow the fibrin gel to polymerize at 37°C for 30 minutes.

-

-

Treatment and Incubation:

-

Prepare various concentrations of GNE-220 in EGM-2.

-

After polymerization, add 100 µL of the GNE-220 containing medium or vehicle control to each well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Imaging and Analysis:

-

After the incubation period, fix and permeabilize the cells.

-

Stain the F-actin cytoskeleton with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the extent of sprouting by measuring parameters such as the number of sprouts per spheroid, the cumulative sprout length, and the area covered by the sprouts using image analysis software.

-

Conclusion

GNE-220 is a valuable research tool for investigating the roles of MAP4K4 and related kinases in various cellular processes. Its high potency and well-characterized in vitro activity make it a suitable probe for dissecting the complex signaling networks regulated by these kinases. The experimental protocols provided in this guide offer a starting point for researchers aiming to further explore the biological effects of GNE-220.

References

- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. genecards.org [genecards.org]

- 8. MAP4K5 - Wikipedia [en.wikipedia.org]

- 9. DMPK is a New Candidate Mediator of Tumor Suppressor p53-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Clinical Potential of Misshapen/NIKs-Related Kinase (MINK) 1—A Many-Sided Element of Cell Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]

- 13. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-220 in Cancer Research: A Technical Guide to a Novel MAP4K4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in various cellular processes, including those dysregulated in cancer. While extensive research on GNE-220 in oncology is still emerging, this technical guide synthesizes the available preclinical data, outlines its mechanism of action, and provides detailed experimental protocols. Due to the limited public data on GNE-220 in direct cancer models, this document also incorporates findings from the closely related and more extensively studied MAP4K4 inhibitor, GNE-495, to provide a comprehensive overview of the therapeutic potential of targeting MAP4K4 in cancer. This guide aims to serve as a valuable resource for researchers investigating the role of MAP4K4 in tumorigenesis and the potential of GNE-220 as a novel anti-cancer agent.

Introduction to GNE-220 and MAP4K4 in Cancer

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a member of the Ste20 family of kinases.[1] It functions as an upstream regulator of several signaling pathways, including the c-Jun N-terminal Kinase (JNK) pathway, and has been shown to play a role in cell migration, invasion, and proliferation.[2][3] Dysregulation of MAP4K4 signaling has been linked to the progression of various cancers, making it an attractive target for therapeutic intervention.[2][4]

GNE-220 is a potent and selective inhibitor of MAP4K4.[5] Its hydrochloride salt is also available for research purposes.[6] While initial studies with GNE-220 have focused on its role in regulating endothelial cell motility and angiogenesis, its potential as a direct anti-cancer agent is an area of growing interest.[7][8]

Physicochemical Properties of GNE-220

A clear understanding of the physicochemical properties of a compound is crucial for its application in research and development.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₆N₈ | [8] |

| Molecular Weight | 438.53 g/mol | [8] |

| CAS Number | 1199590-75-4 | [8] |

| GNE-220 Hydrochloride CAS | 2448286-21-1 | [9] |

Mechanism of Action and Signaling Pathways

GNE-220 exerts its biological effects through the potent and selective inhibition of MAP4K4. The primary mechanism involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.

Kinase Selectivity

GNE-220 demonstrates high selectivity for MAP4K4. However, it also exhibits inhibitory activity against a few other kinases at higher concentrations.

| Kinase Target | IC₅₀ | Reference |

| MAP4K4 | 7 nM | [5] |

| MINK (MAP4K6) | 9 nM | [5] |

| DMPK | 476 nM | [5] |

| KHS1 (MAP4K5) | 1.1 µM | [5] |

Downstream Signaling Pathways

The inhibition of MAP4K4 by GNE-220 is expected to modulate several downstream signaling pathways implicated in cancer progression. Based on studies with GNE-220 and the related inhibitor GNE-495, the following pathways are of key interest.

-

MAP4K4-JNK Signaling Axis: MAP4K4 is a known activator of the JNK pathway. Inhibition of MAP4K4 is therefore predicted to reduce the phosphorylation of JNK and its downstream targets, such as c-Jun, which are involved in cell proliferation and survival.[3][10]

-

MAP4K4-MLK3 Signaling in Pancreatic Cancer: Research on GNE-495 has elucidated a critical role for the MAP4K4-MLK3 signaling axis in promoting pancreatic cancer cell proliferation and migration.[11][12] MAP4K4 directly phosphorylates and activates Mixed Lineage Kinase 3 (MLK3), and inhibition of MAP4K4 with GNE-495 has been shown to reduce tumor growth in preclinical models of pancreatic cancer.[11][12]

Figure 1: Simplified signaling pathway of MAP4K4 and the inhibitory action of GNE-220.

Preclinical Data on GNE-220 and Related Compounds in Cancer Research

While direct studies of GNE-220 in cancer models are limited, its effects on endothelial cells, which are crucial for tumor angiogenesis, have been documented. Furthermore, the anti-cancer effects of the related MAP4K4 inhibitor, GNE-495, provide strong rationale for investigating GNE-220 in similar contexts.

Effects of GNE-220 on Endothelial Cells and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[13] GNE-220 has been shown to impact endothelial cell behavior, suggesting a potential role in modulating angiogenesis.[7]

-

Alters Human Umbilical Vein Endothelial Cell (HUVEC) Sprout Morphology: GNE-220 treatment leads to changes in the formation of vascular-like structures by HUVECs in vitro.[5]

-

Reduces pERM+ Retraction Fibers: It dose-dependently decreases the presence of phosphorylated Ezrin/Radixin/Moesin (pERM)-positive retraction fibers, which are involved in cell motility.[5]

-

Increases Active INTβ1+ Focal Adhesions: GNE-220 treatment leads to a dose-dependent increase in the number of active integrin β1-positive long focal adhesions.[5]

These findings suggest that GNE-220 can modulate the cellular machinery involved in endothelial cell migration and adhesion, key steps in angiogenesis.

Anti-Cancer Activity of GNE-495 (a related MAP4K4 Inhibitor)

GNE-495 is another potent and selective MAP4K4 inhibitor from the same "GNE" series and has been more extensively studied in cancer models. These findings provide a strong rationale for the investigation of GNE-220 in similar cancer types.

| Cancer Type | Key Findings with GNE-495 | Reference |

| Pancreatic Cancer | Inhibits pancreatic cancer cell growth, migration, and colony formation. Reduces tumor burden and extends survival in a KPC mouse model. | [11][12] |

| Breast Cancer | Decreases proliferation and migration of luminal-subtype breast cancer cells. | [11] |

These studies with GNE-495 highlight the potential for MAP4K4 inhibitors like GNE-220 to have direct anti-tumor effects in addition to their anti-angiogenic properties.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following are protocols relevant to the study of GNE-220 and MAP4K4 inhibition.

In Vitro Kinase Assay for MAP4K4 Inhibition

This protocol is adapted from the methods used to characterize MAP4K4 inhibitors.[5]

Objective: To determine the in vitro inhibitory activity of GNE-220 against MAP4K4.

Materials:

-

Recombinant His-tagged MAP4K4 kinase domain (activated)

-

Moesin peptide substrate (e.g., LGRDKYKTLRQIRQ) or full-length Myc-Flag-moesin

-

GNE-220 (dissolved in DMSO)

-

Kinase buffer (50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White 96-well plates

Procedure:

-

Prepare serial dilutions of GNE-220 in DMSO.

-

In a white 96-well plate, add the MAP4K4 enzyme, the moesin substrate, and the GNE-220 dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 3 µM).

-

Incubate the reaction mixture at room temperature for 45 minutes.

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each GNE-220 concentration and determine the IC₅₀ value.

HUVEC Sprouting Assay

This protocol is used to assess the effect of GNE-220 on in vitro angiogenesis.[5][14]

Objective: To evaluate the impact of GNE-220 on the sprouting of human umbilical vein endothelial cells.

Materials:

-

HUVECs

-

Complete EGM-2 medium

-

Cytodex beads

-

Fibrinogen solution

-

Thrombin solution

-

GNE-220 (dissolved in DMSO)

-

24-well plates

Procedure:

-

Coat Cytodex beads with HUVECs.

-

Prepare a fibrinogen solution containing the HUVEC-coated beads.

-

Add thrombin to the fibrinogen solution to initiate clotting, embedding the beads in a fibrin gel in a 24-well plate.

-

After the fibrin has clotted, add complete EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) or DMSO as a control.

-

Incubate for the desired period (e.g., 24-48 hours).

-

Visualize and quantify the endothelial sprouts emanating from the beads using a microscope.

Figure 2: Workflow for the HUVEC sprouting assay to assess anti-angiogenic effects.

In Vivo Pancreatic Cancer Xenograft Model (adapted from GNE-495 studies)

This protocol is based on studies with GNE-495 and can be adapted for GNE-220 to evaluate its in vivo anti-tumor efficacy.[11][15]

Objective: To determine the effect of GNE-220 on tumor growth in a pancreatic cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Pancreatic cancer cell line (e.g., AsPC-1)

-

RPMI medium

-

GNE-220 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of pancreatic cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., ~6 mm mean diameter), randomize the mice into treatment and control groups.

-

Administer GNE-220 or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Measure tumor dimensions with calipers at regular intervals.

-

Calculate tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Future Directions and Conclusion

GNE-220 is a promising MAP4K4 inhibitor with demonstrated effects on endothelial cell biology, suggesting its potential as an anti-angiogenic agent. While direct evidence of its efficacy in cancer models is currently limited, the significant anti-tumor activity of the related compound GNE-495 in pancreatic and breast cancer models provides a strong impetus for further investigation of GNE-220 in oncology.

Future research should focus on:

-

Evaluating the anti-proliferative and anti-invasive effects of GNE-220 in a panel of cancer cell lines from various tumor types.

-

Conducting in vivo studies to assess the efficacy of GNE-220 in relevant cancer models, both as a monotherapy and in combination with other anti-cancer agents.

-

Elucidating the detailed molecular mechanisms by which GNE-220 exerts its anti-tumor effects.

-

Investigating potential biomarkers to identify patient populations most likely to respond to MAP4K4 inhibition.

References

- 1. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]

- 3. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

- 7. mdpi.com [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 13. Targeting Angiogenesis in Cancer Therapy: Moving Beyond Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Targeted pancreatic cancer therapy with the small molecule drug conjugate SW IV‐134 - PMC [pmc.ncbi.nlm.nih.gov]

GNE-220: An In-Depth Technical Guide on its Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell migration, proliferation, and inflammation. Due to its involvement in pathological conditions such as cancer and angiogenesis, MAP4K4 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the known cellular effects of GNE-220, including detailed experimental protocols and a summary of quantitative data to facilitate further research and drug development efforts.

Core Cellular Effects of GNE-220

GNE-220 primarily exerts its cellular effects through the inhibition of MAP4K4. The most well-documented effects are observed in endothelial cells, where it plays a significant role in modulating cell morphology and motility.

Effects on Endothelial Cell Morphology and Motility

In Human Umbilical Vein Endothelial Cells (HUVECs), GNE-220 has been shown to induce distinct morphological changes. Treatment with GNE-220 leads to a dose-dependent reduction in phosphorylated Ezrin/Radixin/Moesin (pERM)-positive retraction fibers. Concurrently, it promotes an increase in the number of active β1-integrin-positive long focal adhesions. These changes collectively alter HUVEC sprout morphology, a key process in angiogenesis.

Table 1: Quantitative Effects of GNE-220 on HUVEC Morphology

| Parameter | Effect of GNE-220 Treatment | Quantitative Change |

| pERM+ Retraction Fibers | Reduction | Dose-dependent decrease |

| Active-INTβ1+ Focal Adhesions | Increase | Dose-dependent increase |

| HUVEC Sprout Morphology | Alteration | Visible changes in sprout formation |

Signaling Pathways Modulated by GNE-220

The cellular effects of GNE-220 are a direct consequence of its inhibitory action on MAP4K4 and its downstream signaling pathways.

MAP4K4-Mediated Signaling

MAP4K4 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting MAP4K4, GNE-220 is predicted to attenuate JNK activation and its subsequent effects on gene expression and cellular processes. Furthermore, MAP4K4 is involved in the regulation of the cytoskeleton through its interaction with and phosphorylation of proteins such as those of the Ezrin/Radixin/Moesin (ERM) family. The observed effects of GNE-220 on pERM levels and focal adhesions are consistent with the inhibition of this pathway. There is also emerging evidence suggesting a role for MAP4K4 in the Hippo signaling pathway, which controls organ size and cell proliferation.

Caption: GNE-220 inhibits MAP4K4, impacting downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of GNE-220.

HUVEC Sprouting Assay

This assay is used to evaluate the effect of GNE-220 on the formation of capillary-like structures by endothelial cells in a three-dimensional matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Fibrinogen solution

-

Thrombin solution

-

GNE-220 (dissolved in DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HUVECs in EGM-2 medium in a 96-well plate.

-

Spheroid Formation: Culture the cells to form spheroids. This can be achieved by the hanging drop method or by using ultra-low attachment plates.

-

Matrix Preparation: Prepare a fibrin gel by mixing fibrinogen and thrombin solutions.

-

Spheroid Embedding: Gently embed the HUVEC spheroids into the fibrin gel in the 96-well plate.

-

Treatment: Add EGM-2 medium containing various concentrations of GNE-220 or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

Analysis: Visualize and quantify the sprout formation from the spheroids using a microscope. Measure parameters such as the number of sprouts per spheroid and the cumulative sprout length.

Caption: Workflow for the HUVEC sprouting assay to assess GNE-220 effects.

Western Blot for Phospho-ERM

This protocol details the detection of phosphorylated ERM proteins in cell lysates following GNE-220 treatment.

Materials:

-

Cell line of interest (e.g., HUVECs)

-

GNE-220

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against phospho-ERM

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

Procedure:

-

Cell Treatment: Treat cells with desired concentrations of GNE-220 or vehicle control for the specified duration.

-

Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERM overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for Focal Adhesions

This method allows for the visualization and quantification of focal adhesions in cells treated with GNE-220.

Materials:

-

Cells grown on coverslips

-

GNE-220

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody against a focal adhesion marker (e.g., Vinculin or Paxillin)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with GNE-220 or vehicle control.

-

Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the focal adhesion marker for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the focal adhesions using a fluorescence microscope. Quantify parameters such as the number, size, and area of focal adhesions per cell using image analysis software (e.g., ImageJ).

Effects on Cell Proliferation, Apoptosis, and Cell Cycle

While the effects of GNE-220 on endothelial cell morphology are established, its impact on more fundamental cellular processes such as proliferation, apoptosis, and cell cycle in various cell types, particularly cancer cells, is an area of active investigation. Based on the known functions of MAP4K4, it is hypothesized that GNE-220 may inhibit cell proliferation and induce apoptosis in cancer cells where MAP4K4 is overexpressed or plays a pro-survival role.

Table 2: Predicted Effects of GNE-220 on Cancer Cell Processes

| Cellular Process | Predicted Effect of GNE-220 | Rationale |

| Cell Proliferation | Inhibition | MAP4K4 is implicated in pro-proliferative signaling pathways. |

| Apoptosis | Induction | Inhibition of pro-survival signals mediated by MAP4K4. |

| Cell Cycle | Arrest | Disruption of cell cycle progression due to inhibition of MAP4K4-dependent signaling. |

Note: The specific effects of GNE-220 on these processes and the relevant IC50 values in different cancer cell lines require further experimental validation.

Conclusion

GNE-220 is a valuable research tool for investigating the cellular functions of MAP4K4. Its demonstrated effects on endothelial cell morphology and motility highlight its potential as a modulator of angiogenesis. Further studies are warranted to fully elucidate its impact on cell proliferation, apoptosis, and cell cycle in various disease contexts, particularly in cancer. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted cellular effects of this potent MAP4K4 inhibitor.

GNE-220: A Potent and Selective MAP4K4 Inhibitor for Angiogenesis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of GNE-220, with a focus on its role in modulating endothelial cell behavior. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts in the field of angiogenesis.

Core Properties of GNE-220

GNE-220 is a synthetic small molecule that has been characterized for its inhibitory activity against MAP4K4. Its chemical and physical properties are summarized below. The hydrochloride salt of GNE-220 is often used to improve water solubility and stability.[1]

| Property | Value | Reference |

| Chemical Name | 6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene | MedChemExpress |

| Molecular Formula | C25H26N8 (Free Base) C25H27ClN8 (HCl Salt) | [2] MedChemExpress |

| Molecular Weight | 438.53 g/mol (Free Base) 474.99 g/mol (HCl Salt) | [2] MedChemExpress |

| CAS Number | 1199590-75-4 (Free Base) 2448286-21-1 (HCl Salt) | [2] MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Purity | >98% | [3] |

| Solubility (HCl Salt) | DMSO: 5.4 mg/mL (11.37 mM) H2O: 5 mg/mL (10.53 mM) PBS: 11.11 mg/mL (23.39 mM) | [3][4] |

Biological Activity and Mechanism of Action

GNE-220 is a highly potent and selective inhibitor of MAP4K4, with a reported IC50 of 7 nM.[1][2] Its inhibitory activity extends to a few other kinases, though with significantly lower potency in some cases.

| Target Kinase | IC50 | Reference |

| MAP4K4 | 7 nM | [1][2] |

| MINK (MAP4K6) | 9 nM | [1][2] |

| DMPK | 476 nM | [1][2] |

| KHS1 (MAP4K5) | 1.1 µM | [1][2] |

The MAP4K4 Signaling Pathway in Endothelial Cells

GNE-220 exerts its biological effects by inhibiting the kinase activity of MAP4K4, which plays a crucial role in regulating endothelial cell migration and angiogenesis.[5][6] The primary mechanism involves the modulation of the interaction between integrins and the actin cytoskeleton.

In migrating endothelial cells, MAP4K4 phosphorylates the FERM (4.1 protein, Ezrin, Radixin, Moesin) domain-containing protein, moesin.[5][6][7] This phosphorylation event is a key step in the disassembly of focal adhesions, which are critical for cell motility. Phosphorylated moesin competes with talin for binding to the intracellular domain of β1-integrin.[5][6] The displacement of talin from β1-integrin leads to the inactivation of the integrin and subsequent disassembly of the focal adhesion, allowing for the retraction of the cell's trailing edge during migration.[5][6]

By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, which in turn stabilizes the talin-β1-integrin interaction and inhibits focal adhesion disassembly.[8] This leads to a reduction in endothelial cell motility and impairs the process of angiogenesis.[5][6] GNE-220 has been shown to reduce phosphorylated ERM (ezrin, radixin, moesin) positive retraction fibers in a dose-dependent manner.[1][2]

Upstream activators of MAP4K4 signaling in this context can include inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), which is known to activate the JNK signaling pathway, of which MAP4K4 is a component.[9][10]

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of GNE-220.

In Vitro MAP4K4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of GNE-220 against MAP4K4.[11]

Materials:

-

MAP4K4 enzyme (e.g., Invitrogen)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer 236

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

GNE-220

-

DMSO

-

384-well plate

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of GNE-220 in DMSO. Then, dilute the compound solutions in 1X Kinase Buffer A to achieve a 4x final concentration.

-

Kinase/Antibody Mixture Preparation: Prepare a solution of MAP4K4 and Eu-anti-Tag Antibody in 1X Kinase Buffer A at 4x the final desired concentrations.

-

Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 4x the final desired concentration.

-

Assay Assembly:

-

Add 5 µL of the 4x GNE-220 dilution to the wells of the 384-well plate.

-

Add 5 µL of the 4x kinase/antibody mixture to each well.

-

Add 5 µL of the 4x tracer solution to each well.

-

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the GNE-220 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HUVEC Spheroid Sprouting Assay

This assay is used to assess the anti-angiogenic potential of GNE-220 by measuring its effect on the sprouting of human umbilical vein endothelial cell (HUVEC) spheroids embedded in a collagen matrix.[12][13]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Collagen Type I

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

GNE-220

-

24-well plate

-

Inverted microscope with imaging capabilities

Procedure:

-

Spheroid Formation:

-

Culture HUVECs to 80-90% confluency.

-

Harvest the cells and resuspend them in EGM-2 containing 20% methylcellulose.

-

Generate spheroids by pipetting 20 µL drops of the cell suspension onto the lid of a petri dish and incubating them in a hanging drop culture for 24 hours.

-

-

Embedding Spheroids in Collagen:

-

Collect the spheroids and gently resuspend them in a neutralized collagen I solution on ice.

-

Add 1 mL of the spheroid-collagen suspension to each well of a pre-warmed 24-well plate.

-

Allow the collagen to polymerize by incubating the plate at 37°C for 30 minutes.

-

-

Treatment and Incubation:

-

Prepare EGM-2 medium containing various concentrations of GNE-220.

-

Add the GNE-220 containing medium on top of the collagen gel.

-

Incubate the plate for 24-48 hours to allow for sprouting.

-

-

Imaging and Analysis:

-

Image the spheroids using an inverted microscope.

-

Quantify the angiogenic response by measuring the number and cumulative length of the sprouts originating from each spheroid.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and validation of a MAP4K4 inhibitor like GNE-220.

Conclusion

GNE-220 is a valuable research tool for investigating the role of MAP4K4 in angiogenesis and other physiological and pathological processes. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of MAP4K4 inhibition. The experimental protocols and pathway information provided in this guide are intended to support the research community in further exploring the therapeutic potential of targeting MAP4K4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. labsolu.ca [labsolu.ca]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 Signaling in Liver and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen | RE-Place [re-place.be]

GNE-220: A Technical Guide to its Discovery and Development as a MAP4K4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Its discovery by Genentech was a pivotal step in understanding the role of MAP4K4 in pathological angiogenesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to GNE-220. It is intended to serve as a resource for researchers in the fields of oncology, ophthalmology, and inflammation, where MAP4K4 is a person of interest.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in various diseases, including cancer and retinopathies. The identification of novel regulators of angiogenesis is a key focus of therapeutic development. Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase, has emerged as a significant player in endothelial cell migration and sprouting, essential steps in angiogenesis. GNE-220 was identified through a chemical screen as a potent inhibitor of MAP4K4-dependent processes, providing a valuable tool to probe the function of this kinase and a lead compound for potential therapeutic development.

Discovery of GNE-220

GNE-220 was discovered by Genentech during a screening campaign for chemical inhibitors of pathological angiogenesis.[1] The primary assay utilized was a three-dimensional human umbilical vein endothelial cell (HUVEC) sprouting assay, which mimics the formation of new blood vessels.[1] GNE-220 was found to induce longer subcellular protrusions in HUVECs, yet the overall endothelial sprouts were abnormally thick and shorter compared to untreated cells, indicating a disruption of the normal angiogenic process.[1]

Mechanism of Action

GNE-220 exerts its biological effects through the potent and selective inhibition of MAP4K4.[2] The primary downstream signaling pathway affected by GNE-220 involves the regulation of integrin activity and endothelial cell motility.

The MAP4K4-Moesin-Integrin β1 Signaling Pathway

Research has elucidated a novel signaling pathway where MAP4K4 plays a central role in regulating the dynamics of focal adhesions and membrane retraction during endothelial cell migration.[3]

-

MAP4K4 Phosphorylates Moesin: In migrating endothelial cells, MAP4K4 phosphorylates the FERM (4.1 protein, ezrin, radixin, moesin) domain-containing protein moesin at threonine 558.[3][4]

-

Phospho-Moesin Competes with Talin: This phosphorylation event activates moesin, which then competes with the integrin activator talin for binding to the cytoplasmic tail of β1-integrin.[3][4]

-

Integrin Inactivation and Membrane Retraction: The binding of phospho-moesin to β1-integrin leads to the inactivation of the integrin, promoting the disassembly of focal adhesions and enabling the retraction of the cell membrane, a crucial step in cell movement.[3][4]

GNE-220, by inhibiting MAP4K4, prevents the phosphorylation of moesin. This disrupts the cycle of integrin inactivation, leading to defects in membrane retraction and ultimately impairing endothelial cell migration and angiogenesis.[3][5]

Quantitative Data

The following tables summarize the key quantitative data for GNE-220.

| Target | IC50 (nM) | Reference |

| MAP4K4 | 7 | [2] |

| MINK (MAP4K6) | 9 | [2] |

| DMPK | 476 | [2] |

| KHS1 (MAP4K5) | 1100 | [2] |

| Table 1: Kinase Selectivity Profile of GNE-220. This table presents the half-maximal inhibitory concentration (IC50) values of GNE-220 against its primary target, MAP4K4, and other related kinases. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of GNE-220 are provided below.

Kinase Inhibition Assay

Objective: To determine the potency of GNE-220 against MAP4K4 and other kinases.

Protocol:

-

A recombinant, purified His-tagged MAP4K4 kinase domain (amino acids 2-328) with a T181E activating mutation is expressed and purified from Sf9 insect cells.[2]

-

3 µg of the purified kinase is incubated with 100 µM of a moesin-derived peptide substrate (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.[2]

-

The reaction is carried out in a buffer containing 50 mM HEPES (pH 7.2), 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100.[2]

-

The kinase reaction is initiated by the addition of 3 µM ATP and incubated for 45 minutes at room temperature.[2]

-

GNE-220 or other test compounds are included at varying concentrations to determine their inhibitory effect.

-

The remaining ATP levels are quantified using a commercial luminescence-based kinase assay kit (e.g., KinaseGlo). The luminescence signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

HUVEC Sprouting Assay

Objective: To assess the effect of GNE-220 on in vitro angiogenesis.

Protocol:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete Endothelial Growth Medium-2 (EGM-2).[2]

-

For inhibitor studies, HUVECs are coated onto microcarrier beads.

-

These beads are then embedded in a fibrin gel matrix in a 96-well plate.[2]

-

The gel is allowed to clot, and then medium containing various concentrations of GNE-220 (e.g., 0.1 nM to 10,000 nM) is added.[2]

-

The plates are incubated to allow for endothelial cell sprouting from the beads into the surrounding matrix.

-

After a defined period, the sprouts are visualized by microscopy, and the number and length of the sprouts are quantified to assess the angiogenic response.

Immunofluorescence Staining for Phospho-ERM and Active β1-Integrin

Objective: To visualize the effect of GNE-220 on the phosphorylation of ERM proteins and the activation state of β1-integrin in endothelial cells.

Protocol:

-

HUVEC-coated beads are seeded in thin 100 µL fibrin clots on glass coverslips or in optical-quality plates.[2]

-

The cells are treated with different concentrations of GNE-220.

-

After treatment, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

The cells are then permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or serum from the secondary antibody host species).

-

The cells are incubated with primary antibodies specific for phospho-ERM (pERM) proteins (which recognize phosphorylated moesin) and the active conformation of β1-integrin.

-

After washing, the cells are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies.

-

The coverslips are mounted on microscope slides with an anti-fade mounting medium.

-

The localization and intensity of the fluorescent signals for pERM and active β1-integrin are visualized and quantified using fluorescence microscopy. GNE-220 treatment is expected to reduce the levels of pERM and alter the distribution of active β1-integrin in focal adhesions.[2]